molecular formula C22H26FNO8 B2696206 Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1396685-05-4

Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No.: B2696206
CAS No.: 1396685-05-4
M. Wt: 451.447
InChI Key: KQPNQSODDLQXCE-UHFFFAOYSA-N
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Description

Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is a synthetic organic compound featuring a furan-2-carboxylate core substituted with a piperidinylmethyl group modified by a 4-fluorobenzyl ether moiety. The oxalate counterion enhances its crystallinity and solubility.

Properties

IUPAC Name

methyl 5-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPNQSODDLQXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate, with CAS Number 1396685-05-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The compound's molecular formula is C22H26FNO8C_{22}H_{26}FNO_8, with a molecular weight of 451.4 g/mol. The structure features a furan ring, a piperidine moiety, and a fluorobenzyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC22H26FNO8C_{22}H_{26}FNO_8
Molecular Weight451.4 g/mol
CAS Number1396685-05-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic benefits in conditions such as neurodegenerative diseases and cancer.

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound can act as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. For instance, studies have shown that certain derivatives exhibit selective inhibition of MAO-A and MAO-B, suggesting potential applications in treating depression and anxiety disorders .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its analogs:

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of related compounds on various cancer cell lines. Compounds with similar structural motifs demonstrated significant cytotoxicity against MV4-11 cells (IC50 values ranging from 0.072 μM to 3.19 μM), indicating that modifications at specific positions can enhance anticancer properties .
  • Neuroprotective Effects :
    • Compounds targeting MAO activity have been linked to neuroprotective effects. The inhibition of MAO-B by certain derivatives has been associated with reduced neuroinflammation and improved neuronal survival in vitro .
  • Analgesic Properties :
    • The analgesic potential of similar compounds has been explored in animal models, showing promising results in reducing pain responses through central mechanisms involving opioid receptors.

Study on Anticancer Activity

A recent study published in Molecules examined the structure–activity relationship (SAR) of various derivatives of furan-based compounds. Among them, one derivative exhibited an IC50 value of 0.072 μM against FLT3 kinase in MV4-11 cells, demonstrating strong inhibitory activity and suggesting that modifications can significantly enhance efficacy .

Neuroprotective Effects Study

In another study focusing on neuroprotection, researchers found that piperidine derivatives similar to this compound provided significant protection against oxidative stress-induced neuronal death in cultured cells, highlighting their potential for developing therapies for neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is characterized by its unique molecular structure, which includes a furan ring, a piperidine moiety, and a fluorobenzyl group. The molecular formula is C24H29FN2O4C_{24}H_{29}FN_2O_4, and its molecular weight is approximately 460.6 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate neurotransmitter systems. Specifically, it has shown promise in targeting the serotonin receptor pathways, which are crucial in treating mood disorders and anxiety-related conditions .

Case Study:
A study published in MDPI explored derivatives of similar compounds that exhibited significant inhibitory activity against specific cancer cell lines by inducing apoptosis and cell cycle arrest . This indicates that this compound may have analogous therapeutic effects.

Anticancer Research

Research has demonstrated that compounds with similar structural features have been effective in inhibiting tumor growth. For instance, derivatives containing oxime moieties have been evaluated for their anticancer properties, showing promising results against various cancer cell lines .

Data Table: Anticancer Activity of Related Compounds

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.04CDK2 inhibition
Compound BLXFL529L0.1Apoptosis induction

This table summarizes the activity of related compounds, suggesting that this compound could be further explored for its anticancer applications.

Neuropharmacology

The piperidine component of the compound suggests potential activity at various neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation. Research has indicated that similar piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .

Case Study:
In a study focusing on piperidine derivatives, several compounds were shown to exhibit enhanced affinity for serotonin receptors compared to traditional SSRIs . This highlights the potential of this compound in developing new antidepressant medications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Furan Carboxylate Derivatives

Methyl 5-(2-Methoxycarbonylethyl)Furan-2-Carboxylate (Compound 6)
  • Structure : Features a furan-2-carboxylate core with a methoxycarbonylethyl side chain.
  • Molecular Weight : ~228.2 g/mol (estimated).
  • Bioactivity: Exhibits antibacterial activity against Xanthomonas axonopodis .
5-(2-Carboxy-Ethyl)-Furan-2-Carboxylic Acid (Compound 7)
  • Structure : A dicarboxylic acid derivative of furan.
  • Bioactivity: Not explicitly reported, but carboxyl groups may influence solubility and metal chelation.
  • Key Differences : The absence of ester and aromatic groups limits its lipophilicity compared to the target compound’s fluorobenzyl-piperidine system .

Piperidine-Containing Analogs

Benzyl 4-Oxo-3-(4-Oxoazetidin-2-yl)Piperidine-1-Carboxylate
  • Structure: Piperidine ring with benzyl and azetidinone substituents.

Antifungal/Antimicrobial Agents

Methyl p-Hydroxybenzoate (Compound 5)
  • Structure : Simple aromatic ester.
  • Bioactivity : Active against Candida albicans and plant pathogens (Verticillium dahliae, Fusarium oxysporum) .
  • Key Differences : The target compound’s fluorobenzyl-piperidine system may offer enhanced membrane penetration and target specificity due to fluorine’s electronegativity and piperidine’s conformational flexibility.

Physicochemical and Pharmacokinetic Insights

Structural Impact on Properties

  • Solubility : The oxalate salt likely improves aqueous solubility relative to free-base analogs, critical for bioavailability .

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